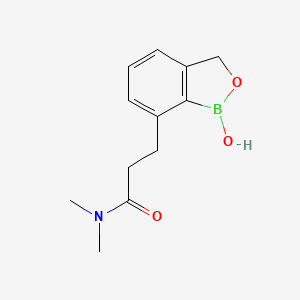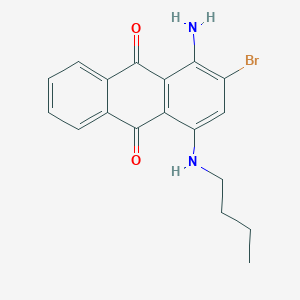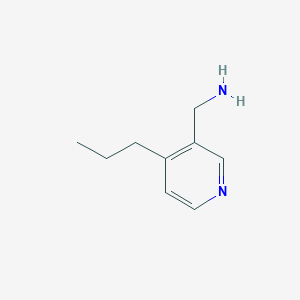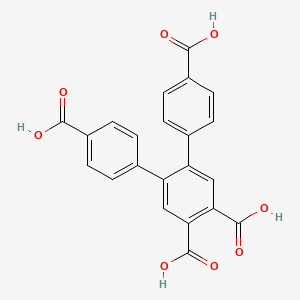
4,5-Dibromo-1H-pyrazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is a brominated pyrazole derivative with the molecular formula C4H2Br2N2O. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1H-pyrazole-3-carbaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety, particularly when handling bromine, which is highly reactive and hazardous.
化学反応の分析
Types of Reactions: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
科学的研究の応用
4,5-Dibromo-1H-pyrazole-3-carbaldehyde is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism by which 4,5-Dibromo-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atoms and aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their function.
類似化合物との比較
4-Bromo-1H-pyrazole-3-carbaldehyde: A mono-brominated analogue with similar reactivity but different substitution patterns.
1H-Pyrazole-3-carbaldehyde: The non-brominated parent compound, less reactive in substitution reactions.
4,5-Dichloro-1H-pyrazole-3-carbaldehyde: A chlorinated analogue with different electronic properties and reactivity.
Uniqueness: 4,5-Dibromo-1H-pyrazole-3-carbaldehyde is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse chemical transformations compared to its mono-brominated or non-brominated counterparts.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
特性
分子式 |
C4H2Br2N2O |
|---|---|
分子量 |
253.88 g/mol |
IUPAC名 |
4,5-dibromo-1H-pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)7-8-4(3)6/h1H,(H,7,8) |
InChIキー |
DJDCZNHGAHBYFI-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=NNC(=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


copper](/img/structure/B13133436.png)


![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)







![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)


